molecular formula C25H34N2O6 B5059203 N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide

Cat. No. B5059203
M. Wt: 458.5 g/mol
InChI Key: OAZOFRFONJVYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide (DMPP) is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. DMPP is a member of the malonamide family, which is known for its ability to selectively bind to actinides and lanthanides. In

Scientific Research Applications

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in various scientific fields such as nuclear waste management, cancer therapy, and imaging. In nuclear waste management, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is used as a selective ligand to extract actinides and lanthanides from aqueous solutions. This process is known as solvent extraction and is used to separate and concentrate these elements for further processing.
In cancer therapy, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been studied for its ability to selectively target cancer cells. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has also been used as a contrast agent in magnetic resonance imaging (MRI) to visualize cancer cells.

Mechanism of Action

The mechanism of action of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is based on its ability to selectively bind to actinides and lanthanides. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide contains two malonamide groups that act as chelating agents, forming a stable complex with these elements. The resulting complex can be selectively extracted from aqueous solutions using organic solvents. In cancer therapy, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide induces apoptosis by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins.
Biochemical and Physiological Effects
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to have low toxicity in vitro and in vivo studies. In animal studies, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to have no adverse effects on liver, kidney, and lung function. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has also been shown to have low immunogenicity, making it a suitable candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments. It is a highly selective ligand, allowing for the selective extraction of actinides and lanthanides from aqueous solutions. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in various applications.
However, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has some limitations for use in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is also relatively expensive, making it less accessible for use in smaller research labs.

Future Directions

There are several future directions for the study of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide. One potential application is in the field of nuclear waste management, where N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can be used to selectively extract actinides and lanthanides from nuclear waste streams. Another potential application is in the field of cancer therapy, where N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can be used as a targeted therapy for cancer cells. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can also be used as a contrast agent in MRI to visualize cancer cells.
Conclusion
In conclusion, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in nuclear waste management, cancer therapy, and imaging. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments, including its high selectivity and stability. However, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide also has some limitations, including its cost and specialized synthesis requirements. Overall, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has significant potential for future research and applications in various scientific fields.

Synthesis Methods

The synthesis of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide involves the reaction of 3-(3,4-dimethoxyphenyl)propylamine with malonamide in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone. The purity of the product can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6/c1-30-20-11-9-18(15-22(20)32-3)7-5-13-26-24(28)17-25(29)27-14-6-8-19-10-12-21(31-2)23(16-19)33-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZOFRFONJVYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(=O)CC(=O)NCCCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide

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